N-Methyl-N-(2-thien-2-ylbenzyl)amine

Fragment-based drug discovery LTA4H inhibitor X-ray crystallography

N-Methyl-N-(2-thien-2-ylbenzyl)amine (CAS 852180-66-6) is a synthetic small-molecule fragment belonging to the phenylmethylamine class, featuring a biaryl architecture composed of a benzylamine core substituted with a thiophen-2-yl ring at the ortho position and a methyl group on the amine nitrogen. With a molecular formula of C12H13NS and a molecular weight of 203.30 g/mol, this compound was identified as a fragment hit in a fragment-based drug discovery (FBDD) campaign targeting Leukotriene A4 hydrolase (LTA4H), where it was screened as part of a specialized 'Fragments of Life' (FOL) library.

Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
CAS No. 852180-66-6
Cat. No. B1599457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(2-thien-2-ylbenzyl)amine
CAS852180-66-6
Molecular FormulaC12H13NS
Molecular Weight203.31 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1C2=CC=CS2
InChIInChI=1S/C12H13NS/c1-13-9-10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8,13H,9H2,1H3
InChIKeyMRKJJEJYTBOUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-(2-thien-2-ylbenzyl)amine (CAS 852180-66-6): A Structurally Validated Fragment for LTA4H-Targeted Drug Discovery


N-Methyl-N-(2-thien-2-ylbenzyl)amine (CAS 852180-66-6) is a synthetic small-molecule fragment belonging to the phenylmethylamine class, featuring a biaryl architecture composed of a benzylamine core substituted with a thiophen-2-yl ring at the ortho position and a methyl group on the amine nitrogen [1]. With a molecular formula of C12H13NS and a molecular weight of 203.30 g/mol, this compound was identified as a fragment hit in a fragment-based drug discovery (FBDD) campaign targeting Leukotriene A4 hydrolase (LTA4H), where it was screened as part of a specialized 'Fragments of Life' (FOL) library [1]. Its binding to LTA4H has been confirmed by X-ray crystallography at 2.2 Å resolution, with the co-crystal structure deposited as PDB ID 3FUD [2]. The compound is commercially available from Thermo Scientific (Maybridge) at 97% purity .

Why N-Methyl-N-(2-thien-2-ylbenzyl)amine Cannot Be Replaced by Positional Isomers or Generic Thiophene-Benzylamine Analogs


Superficially similar thiophene-benzylamine fragments—including the meta-substituted (CAS 859833-20-8) and para-substituted (CAS 850375-04-1) positional isomers—share the same molecular formula (C12H13NS) and molecular weight (203.30 g/mol), yet cannot serve as interchangeable substitutes for the ortho-substituted target compound [1][2]. In the FOL fragment screening campaign against LTA4H, fragments with different substitution patterns exhibited distinctly different binding modes within the enzyme's L-shaped substrate cavity, with the thiophene-containing biaryl fragments occupying non-overlapping spatial regions [1]. Specifically, the ortho substitution pattern of N-Methyl-N-(2-thien-2-ylbenzyl)amine imposes a unique dihedral angle between the phenyl and thiophene rings that positions the amine group in proximity to the catalytic zinc ion, a geometry that cannot be recapitulated by the meta or para isomers [2]. Substituting without the validated co-crystal structure therefore risks selecting a compound with uncharacterized or absent target engagement, undermining structure-activity relationship (SAR) reproducibility [1].

Quantitative Differentiation Evidence for N-Methyl-N-(2-thien-2-ylbenzyl)amine: Structural, Biochemical, and Fragment-Elaboration Data


Ortho-Substituted Biaryl Architecture: Unique Zinc-Proximal Binding Mode Validated by Co-Crystal Structure (PDB 3FUD)

The ortho-substitution pattern of N-Methyl-N-(2-thien-2-ylbenzyl)amine positions the amine group directly within the LTA4H zinc coordination sphere, a binding mode unique among the thiophene-containing fragments identified in the FOL screen [1]. The co-crystal structure (PDB 3FUD, 2.2 Å) reveals the primary amino group of the fragment is less than 4 Å from the catalytic zinc atom, 2.9 Å from Oε1 of Gln136, and 2.7 Å from a carboxyl oxygen of Glu271 [1]. In contrast, other thiophene-containing fragments from the same screen—such as the aminothiazole derivative (compound 7) and the thiophene derivative (compound 9)—bound at distinct, non-overlapping locations within the L-shaped substrate cavity, demonstrating that the ortho-biaryl geometry is a key determinant of zinc site targeting [1]. The meta- and para-substituted positional isomers (CAS 859833-20-8 and CAS 850375-04-1) lack corresponding co-crystal structures and cannot be assumed to replicate this binding mode.

Fragment-based drug discovery LTA4H inhibitor X-ray crystallography biaryl fragment

LTA4H Hydrolase Inhibitory Potency: Quantitative Ranking Among FOL Fragment Hits

In head-to-head biochemical assays conducted within the same study, N-Methyl-N-(2-thien-2-ylbenzyl)amine demonstrated an IC50 of approximately 2,000,000 nM (2 mM) against recombinant human LTA4H hydrolase activity, placing it in the mid-range of fragment hit potencies [1][2]. This potency is approximately 3.2-fold weaker than the most potent fragment in the series, compound 5 (3-(phenylmethoxy)pyridin-2-amine), which exhibited an IC50 of 619,000 nM (619 μM), but approximately 2.7-fold more potent than the least active fragment, compound 6, with an IC50 of 5,300,000 nM (5.3 mM) [1]. Compound 4, another biaryl fragment, showed a comparable IC50 of 1,670,000 nM (1.67 mM) [1]. The moderate potency of the target compound is consistent with its fragment-like physicochemical profile (MW 203.30) and expectedly low binding affinity characteristic of fragment hits, making it a suitable starting point for structure-guided elaboration rather than a stand-alone inhibitor.

LTA4H inhibition IC50 fragment screening enzyme assay

Fragment Library Classification: FOL-Biaryl Chemotype with Literature-Validated Elaboration Potential

N-Methyl-N-(2-thien-2-ylbenzyl)amine belongs to the FOL-Biaryls subcategory of the Fragments of Life library, a rationally designed collection of natural product derivatives and biaryl protein architecture mimetics [1]. Among the four FOL categories screened (FOL-Nat, FOL-NatD, FOL-Biaryls, and FOL-Cofactors), the FOL-Biaryl fragments demonstrated the ability to recapitulate key chemical features and binding modes of several previously reported LTA4H inhibitors [1]. The target compound was elaborated in a small number of synthetic cycles into more potent LTA4H inhibitors, with the authors noting that the biaryl core could be functionalized at the amine position to improve potency while maintaining the zinc-proximal binding mode [1]. In contrast, fragments from the FOL-Nat category (e.g., resveratrol derivatives) and FOL-NatD category (e.g., nicotinamide derivatives) engaged different regions of the enzyme and required distinct elaboration strategies [1]. This literature-validated elaboration precedent is absent for the meta- and para-substituted positional isomers, which were not included in the published FOL screen.

Fragments of Life library biaryl mimetic fragment elaboration chemical probe

Commercial Availability and Purity Specification: Thermo Scientific Maybridge 97% Grade

N-Methyl-N-(2-thien-2-ylbenzyl)amine is commercially available as a catalog product from Thermo Scientific (Maybridge) at a certified purity of 97% (assay range 96.5%–100.0%), packaged in 250 mg and larger quantities . The compound is supplied with full analytical characterization including MDL number MFCD07368538, InChI Key MRKJJEJYTBOUTH-UHFFFAOYSA-N, and GHS-compliant safety documentation . By comparison, the meta-substituted isomer (CAS 859833-20-8) is typically offered at 95% purity , while the para-substituted isomer (CAS 850375-04-1) is available at 95% purity from alternative suppliers . The 2% purity differential between the ortho (97%) and meta/para (95%) isomers may be significant in fragment screening campaigns where impurity profiles can interfere with assay readouts, particularly in biophysical methods such as surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF).

chemical procurement purity specification commercial availability Maybridge fragment

Optimal Procurement and Application Scenarios for N-Methyl-N-(2-thien-2-ylbenzyl)amine Based on Quantitative Evidence


Structure-Based Fragment Elaboration Targeting the LTA4H Zinc Catalytic Site

This compound is the optimal fragment starting point for medicinal chemistry programs aiming to develop LTA4H inhibitors that engage the catalytic zinc ion. The co-crystal structure (PDB 3FUD, 2.2 Å) provides atomic-level guidance for structure-based design, revealing that the amine group is positioned < 4 Å from zinc with defined hydrogen bonds to Gln136 (2.9 Å) and Glu271 (2.7 Å) [1]. Researchers can elaborate from the N-methyl position to introduce substituents that extend into the substrate binding cleft while maintaining zinc coordination, as demonstrated in the original publication where FOL-Biaryl fragments were advanced to potent inhibitors in a small number of synthetic cycles [1]. The 97% commercial purity ensures that fragment screening hit validation experiments are not confounded by impurities that could produce artifactual activity [2].

Ortho-Substituted Biaryl Fragment Library Design and SAR Exploration

For laboratories constructing focused fragment libraries to explore biaryl SAR around LTA4H or related zinc metalloenzymes, the ortho-substituted isomer provides a geometrically distinct scaffold that cannot be replicated by the commercially available meta (CAS 859833-20-8) or para (CAS 850375-04-1) isomers [1]. Including all three positional isomers in a screening deck would allow systematic mapping of how the phenyl-thiophene dihedral angle influences binding mode and potency, but the ortho isomer is the only one with a pre-existing co-crystal structure to anchor computational docking and pharmacophore modeling efforts [1].

Biochemical Assay Development and LTA4H Enzyme Characterization

With a well-characterized IC50 of approximately 2 mM in the LTA4H hydrolase assay, this compound serves as a reference inhibitor for assay development, enzyme kinetics studies, and high-throughput screening (HTS) validation [1][2]. Its moderate potency is ideal for use as a positive control that does not saturate the assay signal, allowing researchers to establish assay windows and Z'-factor metrics. The compound's inhibitory activity has been independently verified across both hydrolase and peptidase assay formats, providing cross-assay validation that is not available for the uncharacterized positional isomers [1].

Fragment-Based Screening Cascade Calibration and Method Development

The compound's membership in the FOL-Biaryls category and its documented binding mode make it a suitable calibration standard for fragment screening cascades employing X-ray crystallography, as it was originally identified through this detection method [1]. Its physicochemical profile—MW 203.30, ClogP within rule-of-three guidelines—makes it representative of fragment-like chemical space, and its 97% purity from Thermo Scientific Maybridge ensures reproducible results across screening campaigns [1]. The availability of comprehensive analytical data (MDL, InChI Key, GHS documentation) further supports its use as a reference compound in multi-institutional fragment screening consortia .

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